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molecular formula C6H6O4 B127807 Dimethyl acetylenedicarboxylate CAS No. 762-42-5

Dimethyl acetylenedicarboxylate

Cat. No. B127807
M. Wt: 142.11 g/mol
InChI Key: VHILMKFSCRWWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04741843

Procedure details

For comparison purposes, a terpolymer outside the scope of applicants' invention was prepared and tested. Into a 1 liter resin reaction flask fitted with a stirrer, thermometer, condenser, nitrogen inlet and a port for adding liquid, is placed 470.1 g of deionized water, 75.2 g of a 50% solution of acrylamide, 350 g of a 50% solution of AMPS, 37.6 g of N, N-dimethylacrylamide and 0.1 g of Versene 100. The solution is stirred and to it added a solution of 0.5 g of sodium hypophosphite dissolved in 16 g of deionized water. The solution is sparged sub-surface with nitrogen and then heated to 72° C. with an external heating jacket. A solution of 0.4 g of ammonium persulfate dissolved in 50 g of deionized water is prepared and placed in a metering pump connected to the flask at the inlet part with a fine bore tygon tubing. The persulfate solution is added uniformly to the flask over a period of three hours, maintaining a temperature of 72 ° C.±2° C. in the reactor by initially cooling and then warming. After the persulfate solution is added, the 72° C. temperature is maintained for an additional hour, then the solution is cooled to about 40 C and discharged. The resulting product was a clear, very pale yellow, viscous liquid with a solids content of 25%. The viscosity, as measured on a Brookfield viscometer, was 21,300 cps, spindle 4, speed 12. The pH of the solution was 3.0.
[Compound]
Name
resin
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 g
Type
solvent
Reaction Step Three
Name
Quantity
470.1 g
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
37.6 g
Type
reactant
Reaction Step Eight
Quantity
0.1 g
Type
reactant
Reaction Step Nine
Quantity
0.5 g
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[C:1](N)(=[O:4])[CH:2]=[CH2:3].CN(C)[C:8](=[O:11])C=C.C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+].[PH2]([O-])=O.[Na+].C[C:42]([O:44][CH:45]=C)=[O:43].C=CCl.S(OOS([O-])(=O)=O)([O-])(=O)=O>O>[CH3:8][O:11][C:1]([C:2]#[C:3][C:42]([O:44][CH3:45])=[O:43])=[O:4] |f:2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
resin
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
Step Three
Name
Quantity
16 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
470.1 g
Type
solvent
Smiles
O
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
37.6 g
Type
reactant
Smiles
CN(C(C=C)=O)C
Step Nine
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Step Ten
Name
Quantity
0.5 g
Type
reactant
Smiles
[PH2](=O)[O-].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC=C.C=CCl
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Stirring
Type
CUSTOM
Details
The solution is stirred and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For comparison purposes, a terpolymer outside the scope of applicants' invention was prepared
CUSTOM
Type
CUSTOM
Details
fitted with a stirrer
ADDITION
Type
ADDITION
Details
thermometer, condenser, nitrogen inlet and a port for adding liquid
CUSTOM
Type
CUSTOM
Details
The solution is sparged sub-surface with nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
A solution of 0.4 g of ammonium persulfate dissolved in 50 g of deionized water
CUSTOM
Type
CUSTOM
Details
is prepared
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of 72 ° C.±2° C. in the reactor
TEMPERATURE
Type
TEMPERATURE
Details
by initially cooling
TEMPERATURE
Type
TEMPERATURE
Details
warming
TEMPERATURE
Type
TEMPERATURE
Details
the 72° C. temperature is maintained for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to about 40 C

Outcomes

Product
Name
Type
Smiles
COC(=O)C#CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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